Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI)
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Overview
Description
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-ethyl-3-hydroxy-1-triazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) typically involves the reaction of benzoic acid derivatives with ethylhydroxytriazenes under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzoic acids.
Scientific Research Applications
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(3-methyl-3-hydroxy-1-triazenyl)-(9CI)
- Benzoic acid, 4-(3-propyl-3-hydroxy-1-triazenyl)-(9CI)
- Benzoic acid, 4-(3-ethyl-3-methoxy-1-triazenyl)-(9CI)
Uniqueness
Benzoic acid, 4-(3-ethyl-3-hydroxy-1-triazenyl)-(9CI) is unique due to its specific triazenyl substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3O3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
(Z)-[(4-carboxyphenyl)hydrazinylidene]-ethyl-oxidoazanium |
InChI |
InChI=1S/C9H11N3O3/c1-2-12(15)11-10-8-5-3-7(4-6-8)9(13)14/h3-6,10H,2H2,1H3,(H,13,14)/b12-11- |
InChI Key |
WXTPINGGPQISPF-QXMHVHEDSA-N |
Isomeric SMILES |
CC/[N+](=N/NC1=CC=C(C=C1)C(=O)O)/[O-] |
Canonical SMILES |
CC[N+](=NNC1=CC=C(C=C1)C(=O)O)[O-] |
Origin of Product |
United States |
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